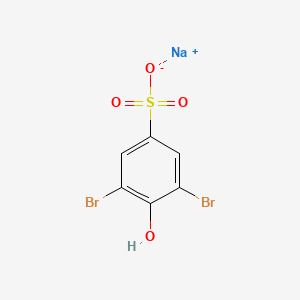

Sodium 2,6-dibromophenol-4-sulfonate

Description

Contextualization within Brominated Phenolic Sulfonates Research

Brominated phenolic compounds are a broad class of chemicals that have been the subject of extensive research, largely due to their use as flame retardants, pesticides, and intermediates in chemical synthesis. researchgate.netnih.gov The introduction of bromine atoms to a phenol (B47542) ring can significantly alter its electronic properties, reactivity, and biological activity. mdpi.com These compounds are synthesized through electrophilic halogenation of phenol with bromine. wikipedia.org There are 19 distinct bromophenols when considering the various possible positions of bromine atoms on the phenol ring. wikipedia.org

The further addition of a sulfonate group (-SO₃⁻) to a brominated phenol creates a brominated phenolic sulfonate. This functional group dramatically increases the water solubility of the otherwise hydrophobic brominated phenol. ontosight.aiontosight.ai Research into this subclass of compounds often explores the combined effects of both the bromine and sulfonate substituents. For instance, studies have investigated the formation of various brominated phenolic compounds, including simple bromophenols and more complex structures, through oxidation processes in the presence of bromide. nih.gov The sulfonation of phenols is a well-established industrial process used to produce intermediates for dyes, pharmaceuticals, and detergents. ontosight.aiontosight.aigoogle.com Therefore, Sodium 2,6-dibromophenol-4-sulfonate is situated within the broader academic effort to understand and utilize multifunctional aromatic compounds.

Significance of the 4-Sulfonate Moiety in Chemical Studies

The sulfonate group is a critical functional moiety in organic chemistry. Its introduction to an aromatic ring, a process known as sulfonation, is a cornerstone of electrophilic aromatic substitution reactions. wikipedia.org The primary significance of the sulfonate group, particularly in the context of phenolic compounds, is the drastic increase in aqueous solubility it confers. ontosight.aiontosight.ai This property is fundamental to the application of many sulfonated compounds in aqueous media, such as in the manufacturing of dyes, detergents, and pharmaceuticals. ontosight.aiontosight.ai

In chemical synthesis, the sulfonate group can act as a directing group, influencing the position of subsequent substitutions on the aromatic ring. It can also serve as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. wikipedia.org The position of the sulfonate group is crucial; in the case of this compound, the sulfonate moiety is at the 4-position (para- to the hydroxyl group). This specific placement influences the molecule's symmetry and electronic distribution. Research has shown that the sulfonation of phenols can be regioselective, with the 4-position often being favored. researchgate.net The presence of the 4-sulfonate group in conjunction with the hydroxyl and bromine substituents creates a unique electronic environment that is a subject of academic interest for understanding structure-property relationships in polysubstituted aromatic systems.

Historical Perspectives on the Investigation of Related Compounds

The study of phenolic compounds has a rich history dating back to the 19th century. Phenol itself was first isolated in 1834, and its use as an antiseptic by Lister revolutionized surgery. nih.gov The development of methods to modify the phenol structure, such as halogenation and sulfonation, quickly followed.

The halogenation of phenols, including bromination, became an important area of research for creating new compounds with varied properties. google.com By the early 20th century, the synthesis of various brominated phenols was well-documented. For example, 2,6-dibromo-4-nitrophenol (B181593) was prepared by the nitration of 2,6-dibromophenol (B46663), a closely related precursor to the subject of this article. orgsyn.org The commercial importance of halogenated phenols grew throughout the 20th century, with compounds like 2,4-dichlorophenol (B122985) becoming key intermediates for herbicides. encyclopedia.pub

Similarly, the sulfonation of aromatic compounds has been a key industrial process for over a century. The ability to produce water-soluble dyes and other chemicals was a major driver of this research. wikipedia.org The investigation into sulfonated phenols specifically has led to their use as intermediates in a wide range of applications. google.com The historical development of these two distinct fields—the study of brominated phenols and sulfonated aromatics—provides the foundation for the synthesis and investigation of hybrid molecules like this compound.

Overview of Research Trajectories for this compound

Direct academic research focusing exclusively on this compound is specialized. Much of the available information situates it as a chemical intermediate or a reference compound in broader studies. For example, its parent acid, 3,5-Dibromo-4-hydroxybenzenesulfonic acid, is a known related compound. nih.gov

Research trajectories involving this compound can be inferred from its chemical structure. Its high degree of substitution and defined regiochemistry make it a candidate for studies in:

Analytical Chemistry: As a standard for the development of analytical methods for detecting brominated and sulfonated environmental contaminants. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often used for the determination of brominated phenols in various matrices. nih.govresearchgate.net

Synthetic Chemistry: As a building block for more complex molecules. The functional groups (hydroxyl, bromine, sulfonate) offer multiple sites for further chemical modification.

Materials Science: The sodium salt structure suggests potential applications in the synthesis of coordination polymers or ionomers. Related compounds like sodium 4-phenolsulfonate have been used to prepare layered metal benzenesulfonates and lanthanide coordination polymers. atamanchemicals.com

The compound is cataloged in several chemical databases which provide key physicochemical data, forming a baseline for any new research.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound.

List of Mentioned Compounds

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3,5-dibromo-4-hydroxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O4S.Na/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2,9H,(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAQEHZYPFSMER-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176286 | |

| Record name | Sodium 2,6-dibromophenol-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21886-86-2 | |

| Record name | Sodium 2,6-dibromophenol-4-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,6-dibromophenol-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3,5-dibromo-4-hydroxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2,6-DIBROMOPHENOL-4-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G46YYP11KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Sodium 2,6 Dibromophenol 4 Sulfonate

Synthetic Routes for 2,6-Dibromophenol-4-Sulfonate Backbone

The formation of the 2,6-dibromophenol-4-sulfonate structure can theoretically proceed via two primary routes:

Route A: Sulfonation of phenol (B47542) followed by dibromination.

Route B: Dibromination of phenol followed by sulfonation.

The regioselectivity of each step is dictated by the directing effects of the functional groups already present on the benzene (B151609) ring. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the sulfonic acid (-SO₃H) group is a deactivating meta-director. wikipedia.org Bromine (-Br) is deactivating but also an ortho-, para-director. ncert.nic.in

Phenol is the logical and primary precursor for the synthesis of Sodium 2,6-dibromophenol-4-sulfonate. unacademy.com Its preparation can be achieved through various industrial methods, including the Dow process (hydrolysis of chlorobenzene), the cumene (B47948) process, or from benzene sulfonic acid itself. unacademy.combrainkart.comyoutube.com

For the synthetic pathway to the target molecule, the phenol precursor must be prepared for the key substitution reactions. If sulfonation is the initial step, phenol is reacted directly with a sulfonating agent. The temperature of this reaction is a critical parameter; sulfonation of phenol at lower temperatures tends to yield the ortho-isomer (o-hydroxybenzene sulfonic acid), while higher temperatures (around 100°C or 370K) favor the formation of the para-isomer (p-hydroxybenzene sulfonic acid). mlsu.ac.inmlsu.ac.in To facilitate the desired 2,6-dibromination in a subsequent step, the para-sulfonated precursor is required. Therefore, the preparation involves heating phenol with the sulfonating agent.

If bromination is performed first, phenol is treated with a brominating agent under conditions that favor 2,6-disubstitution. This can be challenging as the powerful activating effect of the hydroxyl group often leads to the formation of 2,4,6-tribromophenol (B41969). mlsu.ac.inyoutube.com

The introduction of two bromine atoms specifically at the ortho positions (2 and 6) of a phenolic ring requires careful selection of the brominating agent and reaction conditions. The high reactivity of the phenol ring towards electrophilic substitution presents a challenge in preventing over-bromination or achieving the correct isomer. mlsu.ac.in

Several strategies for the bromination of phenols have been developed:

Molecular Bromine (Br₂): The outcome of using molecular bromine is highly dependent on the solvent. In polar solvents like water, phenol readily ionizes to the more reactive phenoxide ion, leading to rapid formation of a 2,4,6-tribromophenol precipitate. mlsu.ac.inyoutube.com To achieve controlled mono- or di-bromination, less polar solvents such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or chloroform (B151607) are used, which suppress phenoxide formation. mlsu.ac.inmlsu.ac.inyoutube.com

N-Bromosuccinimide (NBS): NBS is a convenient and widely used reagent for aromatic bromination. acs.org Studies on the bromination of various phenols with NBS in acetic acid have been conducted to understand the reaction kinetics and mechanism. niscpr.res.in

Specialized Reagent Systems: For improved regioselectivity and milder conditions, various systems have been explored. One such method uses potassium bromide (KBr) with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating reagents, which selectively produces para-brominated phenols unless the para-position is substituted, in which case ortho-bromination occurs. nih.gov Another approach employs a hypervalent iodine(III)-based reagent, prepared from PIDA (phenyliodine diacetate) and AlBr₃, which allows for efficient bromination under very mild conditions. nih.gov

| Reagent/System | Solvent | Key Features & Outcomes | Citations |

| Bromine (Br₂) | Water (polar) | Rapid reaction, forms 2,4,6-tribromophenol precipitate. | youtube.com, mlsu.ac.in |

| Bromine (Br₂) | Carbon Disulfide (CS₂), CCl₄ (non-polar) | Slower reaction, allows for controlled mono-halogenation (ortho- and para-isomers). | youtube.com, mlsu.ac.in |

| N-Bromosuccinimide (NBS) | Acetic Acid, Acetonitrile (B52724) | Versatile brominating agent, used for various phenolic substrates. | acs.org, niscpr.res.in |

| KBr and ZnAl–BrO₃⁻–LDHs | Acetic Acid | Mild, efficient, and highly regioselective for para-bromination (or ortho- if para is blocked). | nih.gov |

| PIDA/AlBr₃ | Dichloromethane | Practical and mild procedure, effective for electron-rich and electron-poor phenols. | nih.gov |

Aromatic sulfonation is an electrophilic aromatic substitution that replaces a hydrogen atom on an arene with a sulfonic acid (–SO₂OH) group. wikipedia.org This reaction is notably reversible, a feature that can be exploited in synthesis to use the sulfonyl group as a temporary blocking group to direct other substituents. wikipedia.orgmasterorganicchemistry.com

Common sulfonating agents and techniques include:

Concentrated or Fuming Sulfuric Acid (Oleum): The most traditional method involves heating the aromatic compound with concentrated sulfuric acid (H₂SO₄) or oleum (B3057394) (H₂SO₄ containing dissolved sulfur trioxide, SO₃). wikipedia.orgopenochem.org SO₃ or its protonated form is the active electrophile. wikipedia.orgmasterorganicchemistry.com For phenol, temperature control is crucial for directing the substitution to the ortho or para position. mlsu.ac.inmlsu.ac.in

Chlorosulfuric Acid (HSO₃Cl): This is another effective sulfonating agent. wikipedia.org

Silica (B1680970) Sulfuric Acid (SSA): A heterogeneous solid acid catalyst, SSA offers a chemoselective method for sulfonating aromatic compounds under moderate temperatures with short reaction times. researchgate.net

The final step in the synthesis involves neutralization with a base, such as sodium hydroxide (B78521) (NaOH) or sodium sulfite (B76179), to form the sodium sulfonate salt. youtube.comgoogle.com

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield of the desired this compound isomer requires careful optimization of multiple reaction parameters. The interplay between catalysts, solvents, temperature, and reactant concentrations dictates the reaction's speed and selectivity.

Catalysts play a pivotal role in enhancing the rate and selectivity of both bromination and sulfonation.

For Bromination: In electrophilic substitution with Cl₂ or Br₂, Lewis acids like iron (Fe) or iron(III) chloride (FeCl₃) are often used as catalysts to polarize the halogen molecule, making it more electrophilic. ncert.nic.in For phenolic systems specifically, various catalytic methods have been developed to control regioselectivity and reactivity. For instance, the synthesis of highly substituted phenols can be achieved through cycloaddition cascades catalyzed by Lewis acids like aluminum chloride (AlCl₃). oregonstate.edu Copper-based catalysts have also shown high efficiency in promoting various coupling reactions involving phenols. tandfonline.com

For Sulfonation: Historically, mercurous sulfate (B86663) was used to catalyze sulfonation. wikipedia.org Modern approaches often focus on the nature of the sulfonating agent itself, but solid acid catalysts like zeolites or silica sulfuric acid are being explored for greener and more efficient processes. researchgate.net The use of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) can catalyze reactions involving phenols by activating other functional groups in the molecule. rsc.org

| Reaction | Catalyst Type | Example Catalyst | Purpose | Citations |

| Bromination | Lewis Acid | Iron (Fe), FeBr₃, AlCl₃ | Increases electrophilicity of Br₂; promotes cycloaddition cascades. | oregonstate.edu, ncert.nic.in |

| Bromination | Transition Metal | Copper(II) complexes | Catalyzes various phenol functionalization reactions. | tandfonline.com |

| Sulfonation | Metal Salt (Historical) | Mercurous sulfate | Catalyzes the electrophilic substitution. | wikipedia.org |

| Sulfonation | Solid Acid | Silica Sulfuric Acid (SSA) | Provides a heterogeneous, reusable catalyst for milder conditions. | researchgate.net |

The choice of solvent and an understanding of reaction kinetics are fundamental to optimizing the synthesis.

Solvent Effects:

In bromination , solvent polarity is a key determinant of the product distribution. As noted, polar solvents promote the formation of the highly reactive phenoxide ion, leading to polysubstitution, whereas non-polar solvents limit this ionization and allow for more controlled substitution. mlsu.ac.in Acetonitrile has been identified as a favorable solvent for many bromination reactions, including those using NBS. acs.orggoogle.com

In sulfonation , solvents can be used to manage the highly exothermic nature of the reaction and ensure proper mixing. Liquid sulfur dioxide has been used commercially but requires pressure equipment. google.com Nitriles, such as acetonitrile, are effective solvents as they dissolve both the aromatic compound and the sulfonating agent, facilitating intimate contact between reactants. google.com

Reaction Kinetics:

The kinetics of sulfonation can also be complex. Studies have shown that the reaction can proceed via a concerted pathway involving two SO₃ molecules, particularly in the gas phase or apolar solvents. nih.gov The reaction is reversible, with sulfonation favored in concentrated acid and desulfonation occurring in hot, dilute aqueous acid. wikipedia.org This equilibrium is a critical factor in controlling the outcome of the synthesis.

Derivatization and Functionalization Strategies

The strategic modification of this compound hinges on the selective reaction of its three distinct functional groups. The electron-withdrawing nature of the bromine and sulfonate groups influences the reactivity of the phenol and the aromatic ring itself, while the hydroxyl group, in turn, can direct reactions at the ortho and para positions.

The phenolic hydroxyl group is a prime site for derivatization, readily undergoing reactions such as etherification and esterification. These modifications can alter the compound's solubility, electronic properties, and potential for further reactions.

Etherification: The conversion of the hydroxyl group to an ether is a common strategy. The Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, is a classic and effective method. The phenoxide of this compound can be generated in situ using a suitable base. The choice of the alkylating agent determines the nature of the resulting ether.

| Reaction | Reagents and Conditions | Product | Reference |

| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | Sodium 2,6-dibromo-4-sulfonato-1-alkoxybenzene | [General knowledge of Williamson ether synthesis] |

| O-Arylation | Aryl halide (activated), Palladium or Copper catalyst, Base | Sodium 2,6-dibromo-4-sulfonato-1-aryloxybenzene | [General knowledge of Buchwald-Hartwig or Ullmann ether synthesis] |

Esterification: The hydroxyl group can also be converted into an ester by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This transformation is useful for protecting the hydroxyl group or for introducing new functionalities.

| Reaction | Reagents and Conditions | Product | Reference |

| O-Acylation | Acyl chloride (e.g., CH₃COCl) or Acid anhydride (e.g., (CH₃CO)₂O), Base (e.g., Pyridine, Triethylamine) | Sodium 3,5-dibromo-4-(acetyloxy)benzenesulfonate | [General knowledge of esterification of phenols] |

The two bromine atoms at the 2 and 6 positions of the aromatic ring are excellent handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The steric hindrance around these positions may influence reaction rates and require specific catalyst systems.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for creating complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of biaryl compounds or the introduction of alkyl or vinyl groups. google.comyoutube.comwikipedia.org

| Reaction | Reagents and Conditions | Potential Product | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | Sodium 2,6-diaryl-4-hydroxyphenyl-4-sulfonate | google.comyoutube.comwikipedia.org |

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. ncats.io A palladium catalyst and a base are required for this transformation.

| Reaction | Reagents and Conditions | Potential Product | Reference |

| Heck-Mizoroki Reaction | Alkene (e.g., Styrene, Acrylate), Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | Sodium 4-hydroxy-2,6-divinylphenyl-4-sulfonate derivative | ncats.io |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a valuable method for synthesizing arylalkynes.

| Reaction | Reagents and Conditions | Potential Product | Reference |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Sodium 2,6-di(alkynyl)-4-hydroxyphenyl-4-sulfonate |

Reductive Debromination: It is also possible to selectively or fully remove the bromine atoms through reductive processes, for instance, using a suitable reducing agent and a catalyst.

The sulfonate group is generally stable but can undergo specific transformations, most notably desulfonation to regenerate the parent phenol or act as a leaving group in nucleophilic aromatic substitution under harsh conditions.

Desulfonation: The sulfonic acid group can be removed by hydrolysis in the presence of a dilute acid, often at elevated temperatures. This reaction is the reverse of sulfonation and can be used to obtain 2,6-dibromophenol (B46663) from the title compound.

| Reaction | Reagents and Conditions | Product | Reference |

| Desulfonation | Dilute mineral acid (e.g., H₂SO₄, HCl), Water, Heat | 2,6-Dibromophenol |

Nucleophilic Aromatic Substitution: While the sulfonate group is not as good a leaving group as a halide, under forcing conditions (high temperature and pressure) or with highly activated substrates, it can be displaced by strong nucleophiles.

| Reaction | Reagents and Conditions | Potential Product | Reference |

| Nucleophilic Substitution | Strong nucleophile (e.g., NaOH, NaCN), High temperature/pressure | 2,6-Dibromo-4-hydroxybenzonitrile (from NaCN) or 2,6-Dibromohydroquinone (from NaOH) |

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Sodium 2,6-dibromophenol-4-sulfonate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental structural information.

¹H NMR: The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. A single signal, appearing as a singlet, is typically observed for the two equivalent aromatic protons. The chemical shift of this signal is influenced by the electron-withdrawing effects of the bromine atoms and the sulfonate group.

¹³C NMR: The ¹³C NMR spectrum provides data on the carbon framework of the molecule. Distinct signals are observed for each unique carbon environment. The carbon atoms directly bonded to the bromine atoms, the hydroxyl group, and the sulfonate group exhibit characteristic chemical shifts. The symmetry of the molecule results in fewer signals than the total number of carbon atoms. For instance, the two carbons bonded to bromine are equivalent, as are the two carbons adjacent to the sulfonate-bearing carbon.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.9-8.0 | Singlet | Aromatic C-H (H-3, H-5) |

| ¹³C | ~150-155 | Singlet | C-OH (C-1) |

| ¹³C | ~110-115 | Singlet | C-Br (C-2, C-6) |

| ¹³C | ~130-135 | Singlet | C-H (C-3, C-5) |

| ¹³C | ~135-140 | Singlet | C-SO₃ (C-4) |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

Two-Dimensional NMR Techniques

To further confirm structural assignments, two-dimensional (2D) NMR techniques can be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks, confirming the absence of proton-proton coupling, which is consistent with the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would show a clear correlation between the singlet in the ¹H spectrum and the corresponding aromatic C-H signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This can be used to definitively assign the quaternary carbons by observing correlations from the aromatic protons to the carbons bearing the hydroxyl, bromine, and sulfonate groups.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic molecules like this compound. uvic.canih.gov In negative ion mode, the ESI-MS spectrum is typically dominated by the deprotonated molecule or the anionic form of the salt.

The most prominent ion observed would be the [M-Na]⁻ anion, corresponding to the 2,6-dibromophenol-4-sulfonate ion. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be clearly visible in the mass spectrum, resulting in a distinctive pattern for the molecular ion peak cluster, confirming the presence of two bromine atoms. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. nih.gov For the [C₆H₂Br₂O₄S]⁻ ion, HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. This precise mass measurement serves as a definitive confirmation of the compound's identity. nih.govacs.org

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion Mode | Expected Ion | Calculated Exact Mass | Characteristic Feature |

| ESI-MS | Negative | [M-Na]⁻ | 330.8098 | Isotopic pattern indicating two bromine atoms |

| HRMS | Negative | [C₆H₂Br₂O₄S]⁻ | 330.8098 | High mass accuracy confirms elemental formula |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular "fingerprint" and are useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group.

Strong, sharp bands associated with the sulfonate group (SO₃⁻) are expected. The asymmetric and symmetric stretching vibrations typically appear in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

The C-Br stretching vibrations would appear at lower frequencies, typically in the 700-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-Br bonds would also be expected to produce a distinct Raman signal.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) | Weak |

| Sulfonate S=O | Asymmetric Stretch | 1250-1150 (strong) | Moderate |

| Sulfonate S=O | Symmetric Stretch | 1070-1030 (strong) | Strong |

| Aromatic C=C | Ring Stretching | 1600-1450 (multiple bands) | Strong |

| C-Br | Stretching | 700-500 | Moderate to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energy. shu.ac.uktanta.edu.eg

For this compound, the key chromophore is the substituted benzene (B151609) ring. The electronic transitions in this aromatic system are primarily of the π → π* type. uzh.ch These transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. uzh.ch Such transitions are characteristic of unsaturated systems like aromatic rings and typically result in strong absorption bands in the UV region. shu.ac.uk

Additionally, the presence of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups, as well as the bromine atoms, introduces non-bonding electrons (n electrons) on the oxygen and bromine atoms. This allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital. uzh.ch Generally, n → π* transitions require less energy (occur at longer wavelengths) but have a much lower probability, resulting in weaker absorption bands compared to π → π* transitions. shu.ac.ukuzh.ch The absorption spectrum of an organic molecule is often complex because vibrational and rotational transitions are superimposed on the electronic transitions, typically resulting in broad absorption bands rather than sharp lines, especially in solution. shu.ac.uk

The precise absorption maxima (λ_max) for this compound are influenced by the combination of the phenyl ring and its substituents. The solvent used for analysis can also impact the spectrum; for instance, polar solvents can stabilize certain orbitals, leading to shifts in the absorption wavelengths (solvatochromism). tanta.edu.eg

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Typical Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | π (aromatic ring) → π* (aromatic ring) | 200 - 400 nm | High (ε = 1,000-10,000 L mol⁻¹ cm⁻¹) |

Note: ε (molar absorptivity) values are generalized ranges for these types of transitions. shu.ac.uk

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, various chromatographic methods are employed to assess its purity and analyze it within complex matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of bromophenolic compounds. mdpi.comresearchgate.net It is widely used for purity assessment, enabling the separation of the main compound from synthesis byproducts or degradation products. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For ionic compounds like this compound, the mobile phase is often acidified (e.g., with trifluoroacetic acid) to suppress the ionization of the phenolic hydroxyl group and achieve better peak shapes. mdpi.comresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophoric activity. nih.gov Method validation for HPLC analysis typically confirms parameters such as selectivity, linearity, precision, and accuracy to ensure reliable quantitative results. mdpi.comresearchgate.net

Table 2: Typical HPLC Parameters for Analysis of Brominated Phenols

| Parameter | Description |

|---|---|

| Column | Reversed-phase, e.g., Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) mdpi.comresearchgate.net |

| Mobile Phase | Gradient elution with water and acetonitrile, often containing an acid modifier like 0.05% trifluoroacetic acid mdpi.comresearchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) set at a wavelength like 210 nm mdpi.comresearchgate.net |

| Column Temperature | Controlled, e.g., 30 °C mdpi.comresearchgate.net |

| Injection Volume | 5 - 20 µL |

Ion chromatography (IC) is a specialized form of HPLC designed for the separation and quantification of ionic species. It is particularly well-suited for the direct analysis of the sulfonate anion derived from this compound, especially in aqueous samples. This technique is valuable for confirming the presence of the sulfonate group and for quantifying the compound based on its ionic character.

The separation in IC is achieved on a stationary phase containing ion-exchange functional groups. For an anionic compound like the 2,6-dibromophenol-4-sulfonate ion, an anion-exchange column is used. nih.gov The mobile phase, or eluent, is an aqueous buffer solution (e.g., a sodium carbonate/sodium bicarbonate solution) that competes with the analyte ions for active sites on the stationary phase. nih.gov

Detection is most commonly accomplished using a conductivity detector, which measures the electrical conductivity of the eluent as analytes pass through. nih.govresearchgate.net To enhance sensitivity, a suppressor is often placed after the analytical column and before the detector. The suppressor reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte. researchgate.net IC methods can be developed for the simultaneous determination of various sulfonic acids in a single run. researchgate.net

Table 3: General Ion Chromatography Conditions for Organic Anion Analysis

| Parameter | Description |

|---|---|

| Column | Anion-exchange column, e.g., Metrohm Metrosep A Supp 1 (250 × 4.0 mm) nih.gov |

| Eluent | Aqueous buffer, e.g., 7.5 mM Sodium Carbonate and 2.0 mM Sodium Bicarbonate nih.gov |

| Flow Rate | Typically 0.5 - 1.2 mL/min nih.govresearchgate.net |

| Detection | Suppressed Conductivity Detector researchgate.net |

| Injection Volume | 10 - 50 µL |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique that determines the mass fractions of individual elements (primarily carbon, hydrogen, nitrogen, and sulfur—CHNS) in a compound. This method is crucial for confirming the empirical and molecular formula of a newly synthesized or purified substance, such as this compound.

The procedure involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere at high temperatures. This process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). researchgate.net These combustion products are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. researchgate.net The mass percentages of the elements in the original sample are calculated from the amounts of the gaseous products.

For this compound, with the molecular formula C₆H₃Br₂NaO₄S, the theoretical elemental composition can be calculated based on its atomic weights. nih.govnih.govncats.io By comparing the experimentally determined percentages with the theoretical values, the purity and stoichiometric integrity of the compound can be verified. nih.gov A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. nih.gov

Table 4: Elemental Composition of this compound (C₆H₃Br₂NaO₄S)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 20.36% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 0.85% |

| Bromine | Br | 79.904 | 2 | 159.808 | 45.15% |

| Sodium | Na | 22.990 | 1 | 22.990 | 6.50% |

| Oxygen | O | 15.999 | 4 | 63.996 | 18.08% |

| Sulfur | S | 32.06 | 1 | 32.06 | 9.06% |

| Total | | | | 353.944 | 100.00% |

Note: Molecular weight and percentages are calculated based on standard atomic weights. nih.govncats.io

Mechanistic Investigations of Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The reactivity of the aromatic ring in Sodium 2,6-dibromophenol-4-sulfonate is governed by the electronic and steric effects of its three distinct substituents: a hydroxyl group (-OH), two bromine atoms (-Br), and a sodium sulfonate group (-SO₃Na). Electrophilic Aromatic Substitution (EAS) involves an attack by an electron-deficient species (an electrophile), a reaction for which electron-rich aromatic rings are suited. youtube.comlibretexts.org Conversely, Nucleophilic Aromatic Substitution (NAS) occurs when an electron-rich species (a nucleophile) attacks an electron-poor aromatic ring. masterorganicchemistry.comlibretexts.org

The phenolic ring of this compound possesses a complex reactivity profile due to the competing influences of its substituents.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution. It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. It directs incoming electrophiles to the ortho and para positions.

Bromine (-Br) Atoms: Halogens like bromine are deactivating groups for EAS due to their inductive electron-withdrawal. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the intermediate carbocation (the arenium ion or sigma complex) when attack occurs at these positions. lumenlearning.com

Sulfonate (-SO₃⁻) Group: The sulfonate group is a strong electron-withdrawing group, making it a strong deactivator for EAS. wikipedia.orgyoutube.com It pulls electron density out of the ring, making it less attractive to electrophiles. This group acts as a meta-director. youtube.com

For electrophilic aromatic substitution , the powerful activating effect of the -OH group is counteracted by the strong deactivating effects of the two bromine atoms and, most significantly, the sulfonate group. The positions ortho to the hydroxyl group (C2 and C6) are occupied by bromine. The position para to the hydroxyl group (C4) is occupied by the sulfonate group. The remaining ring positions (C3 and C5) are meta to the activating -OH group but ortho to the deactivating sulfonate group. Therefore, the ring is significantly deactivated towards further electrophilic attack.

For nucleophilic aromatic substitution , the situation is reversed. NAS reactions are favored by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org The sulfonate group is a potent electron-withdrawing group, thus activating the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. masterorganicchemistry.com In this molecule, the bromine atoms are located at the ortho positions to the sulfonate group, making them potential leaving groups for a NAS reaction. While the hydroxyl group is an electron-donor and would typically disfavor NAS, the cumulative electron-withdrawing effect of the sulfonate and bromine substituents makes NAS a plausible reaction pathway.

| Substituent | Effect on EAS Reactivity | Directing Influence (EAS) | Effect on NAS Reactivity |

|---|---|---|---|

| Hydroxyl (-OH) | Strongly Activating | Ortho, Para | Deactivating |

| Bromine (-Br) | Deactivating | Ortho, Para | Activating (as a leaving group) |

| Sulfonate (-SO₃⁻) | Strongly Deactivating | Meta | Strongly Activating |

The sulfonate group plays a critical and multifaceted role in the reactivity of the molecule.

A key feature of the sulfonation reaction is its reversibility. youtube.comlibretexts.org The sulfonate group can be removed by treating the compound with hot aqueous acid, which drives the equilibrium back toward the desulfonated product. libretexts.org This property allows the sulfonate group to be employed as a "blocking group" in organic synthesis. masterorganicchemistry.com By temporarily installing a sulfonate group, a specific position on an aromatic ring can be protected from reaction. In the context of this compound, this reversibility is an important characteristic of its chemistry.

In nucleophilic aromatic substitution , the sulfonate group is strongly activating. By withdrawing electron density, it makes the ring carbons more electrophilic and better able to accommodate the negative charge of the Meisenheimer intermediate formed during the attack of a nucleophile. masterorganicchemistry.comlibretexts.org It activates the ortho and para positions relative to itself. Since the bromine atoms are at the ortho positions (C2 and C6), the sulfonate group facilitates their potential displacement by a strong nucleophile.

Oxidation and Reduction Pathways

The presence of a phenolic hydroxyl group, along with bromine and sulfonate substituents, imparts specific oxidation-reduction characteristics to the molecule.

The electrochemical behavior of this compound is influenced by its phenolic nature. Phenolic compounds are known to undergo oxidation at an electrode surface. While specific data for this exact compound is limited, the electrochemical properties can be inferred from related structures. For instance, studies on compounds like 2,6-dibromobenzenone indophenol-2'-sodium sulphonate have determined their equilibrium potentials, indicating that such substituted phenols are redox-active. nih.gov The oxidation process typically involves the phenolic hydroxyl group, which can lose an electron and a proton to form a phenoxyl radical. The potential at which this occurs is modulated by the other ring substituents. Electron-withdrawing groups, such as bromine and sulfonate, generally make the compound more difficult to oxidize, shifting the oxidation potential to more positive values.

The electrochemical behavior can also involve ion transfer across a liquid-liquid interface. As a sodium salt, the compound exists in its ionized form in aqueous solution. The transfer of the 2,6-dibromophenol-4-sulfonate anion across an interface can be studied using techniques like cyclic voltammetry, similar to investigations on other ionizable drugs like diclofenac (B195802) sodium. mdpi.com

Phenolic compounds are generally susceptible to oxidation. nih.gov The reactivity of this compound with oxidizing agents is expected to center on the phenolic hydroxyl group. Common oxidizing agents can convert the phenol (B47542) into a phenoxyl radical, which can then undergo further reactions. For example, potassium ferricyanide (B76249) is a mild oxidant used to generate phenoxyl radicals from phenols. osti.gov Redox indicators such as 2,6-dichlorophenol (B41786) indophenol (B113434) sodium salt, a structurally related compound, demonstrate how the indophenol system can be reduced by agents like ascorbic acid, highlighting the redox capabilities of such substituted phenolic structures. lobachemie.com

Reduction of the compound would likely target the carbon-bromine bonds or the sulfonate group, although these are generally stable. The reduction of a related compound, sodium 2-nitro-phenol-4-sulfonic acid, has been accomplished using agents like sodium sulfide, suggesting that under specific conditions, substituents on the phenolic ring can be reduced. njit.edu

Hydrolytic Stability and Degradation Kinetics

The stability of this compound in aqueous environments is a critical aspect of its chemical profile.

The carbon-sulfur bond in aryl sulfonic acids is generally stable to hydrolysis under neutral or basic conditions. However, a defining characteristic of aromatic sulfonation is its reversibility under acidic conditions. libretexts.org The sulfonate group can be removed (desulfonation) by heating the compound in the presence of dilute aqueous acid, which regenerates the parent phenol, in this case, 2,6-dibromophenol (B46663). libretexts.orgmasterorganicchemistry.com This reaction proceeds because the aromatic ring can be protonated, and the subsequent loss of sulfur trioxide (SO₃) is thermodynamically favored at higher temperatures. masterorganicchemistry.com

The degradation of brominated phenols has been investigated, often using advanced oxidation processes. For example, the photocatalytic degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), a structurally related brominated phenol, has been shown to follow pseudo-first-order kinetics. researchgate.netmdpi.com These studies indicate that degradation proceeds through pathways that can include debromination. researchgate.net The kinetics of microbial degradation for other halogenated phenols, such as 4-bromophenol (B116583) and 4-chlorophenol, have also been studied extensively, often revealing complex interactions and potential inhibitions when multiple substrates are present. biointerfaceresearch.commdpi.com These findings suggest that the degradation of this compound would likely follow first-order kinetics in photocatalytic systems, with the stability and degradation rate being highly dependent on environmental conditions such as pH, temperature, and the presence of catalysts or microbial populations.

| Degradation Method | Model Compound | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|

| Photocatalysis | 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) | Pseudo-first-order | Degradation rate is dependent on the catalyst; debromination is a key pathway. | researchgate.netmdpi.com |

| Biodegradation | 4-Bromophenol (4-BP) & 4-Chlorophenol (4-CP) | Sum kinetics model | Degradation rates can be influenced by the presence of other halogenated phenols. | biointerfaceresearch.com |

Photochemical Transformation Mechanisms in Aqueous Media

The degradation of phenolic compounds in the presence of light can occur via direct photolysis, where the molecule itself absorbs light, or indirect photochemistry, mediated by photosensitizers present in the water. For halogenated phenols, a key photochemical process is reductive dehalogenation. This often involves a two-step mechanism where the aromatic halide (ArX) captures an electron (e⁻) to form a transient radical anion (ArX•⁻), which then dissociates into an aryl radical (Ar•) and a halide ion (X⁻). researchgate.net In the case of this compound, this would lead to the stepwise removal of bromine atoms.

The presence of a sulfonate group can influence the photochemical behavior. Studies on p-phenol sulfonic acid (PSA) have shown that it is highly stable and resistant to degradation. elsevierpure.com However, its degradation can be achieved through advanced oxidation processes (AOPs) that generate highly reactive species like sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (HO•). elsevierpure.com These radicals can attack the aromatic ring, leading to its hydroxylation and eventual cleavage. It is plausible that similar radical-mediated pathways would be involved in the transformation of this compound, initiated by photochemically generated reactive oxygen species in natural waters.

The photochemical reactions of brominated phenols can also be influenced by other water constituents. For instance, the presence of chloride ions and Fe(III) has been shown to enhance the photo-transformation of 2,4,6-tribromophenol (B41969), leading to photochlorination products. rsc.org Given the structural similarities, it is conceivable that the photochemistry of this compound in marine or estuarine environments could also be affected by the presence of halides and metal ions.

Table 1: Potential Photochemical Transformation Steps of this compound

| Step | Reaction Type | Reactants | Products | Mechanistic Notes |

| 1 | Reductive Debromination | This compound, e⁻ | Monobromophenol-4-sulfonate radical, Br⁻ | Initial cleavage of a carbon-bromine bond. |

| 2 | Hydroxylation | Aromatic intermediate, •OH | Dihydroxylated intermediates | Attack by hydroxyl radicals on the aromatic ring. |

| 3 | Ring Cleavage | Dihydroxylated intermediates, •OH/O₂ | Aliphatic fragments | Opening of the aromatic ring leading to smaller organic acids. |

| 4 | Desulfonation | Sulfonated intermediates | Phenolic intermediates, SO₄²⁻ | Cleavage of the carbon-sulfur bond, potentially radical-mediated. |

Interaction with Metal Ions and Complexation Studies

The interaction of this compound with metal ions in aqueous solution is expected to be primarily dictated by the phenolic hydroxyl and sulfonate functional groups, which can act as ligands for metal coordination. The presence of bromine atoms can also influence the electronic properties of the aromatic ring and, consequently, the coordination chemistry.

Phenolic compounds are well-known to form complexes with a variety of metal ions. The coordination can occur through the deprotonated hydroxyl group (phenolate). The stability and structure of these complexes are influenced by factors such as the pH of the solution, the nature of the metal ion, and the presence of other substituents on the phenol ring. nih.gov Research on metal-phenolic compound complexes has shown that high ionic potential metals like Fe(III), Cr(III), and Cu(II) can enhance certain properties of the phenolic ligand by stabilizing electron charge. nih.gov

The sulfonate group (–SO₃⁻) is a versatile ligand that can coordinate to metal ions in several ways: as a monodentate ligand, a bridging ligand, or through outer-sphere electrostatic interactions. askfilo.com Studies on metal complexes with sulfonated aromatic compounds have demonstrated the formation of stable coordination polymers and discrete complexes. For instance, the synthesis of metal sulfonate salts, such as M(RSO₃)₂·6H₂O (where M = Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), and their subsequent reaction with other ligands have shown that the sulfonate group can coordinate directly to the metal center. askfilo.com

In the case of this compound, it is likely to form complexes with metal ions where both the phenolate (B1203915) and sulfonate groups participate in coordination, potentially acting as a bidentate or bridging ligand. The steric hindrance from the two bromine atoms in the ortho positions to the hydroxyl group might influence the geometry of the resulting metal complexes. nih.gov

Table 2: Potential Coordination Modes of this compound with Metal Ions

| Coordination Site | Type of Interaction | Potential Metal Ions | Notes |

| Phenolic -OH | Covalent (after deprotonation) | Fe³⁺, Cu²⁺, Al³⁺, Lanthanides | The primary binding site for many metal ions. |

| Sulfonate -SO₃⁻ | Ionic/Covalent | Wide range of metal ions | Can act as a monodentate, bidentate, or bridging ligand. |

| Combined Phenolate and Sulfonate | Chelation | Transition metals, Lanthanides | Formation of a stable chelate ring is possible. |

Enzymatic Biotransformation Mechanisms in Non-Human Systems

The enzymatic biotransformation of this compound in non-human systems, such as microorganisms, is likely to involve several key enzymatic pathways, including dehalogenation, desulfonation, and aromatic ring cleavage. The presence of both bromine and sulfonate substituents presents a unique challenge for microbial degradation.

Reductive Dehalogenation: A primary step in the breakdown of many halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. This process has been observed in the anaerobic biodegradation of monobrominated phenols. nih.gov For instance, 2-bromophenol (B46759) can be debrominated to phenol under various reducing conditions. nih.gov It is plausible that microorganisms could utilize a similar mechanism to sequentially remove the bromine atoms from this compound.

Hydroxylation and Ring Cleavage: Following or preceding dehalogenation, the aromatic ring can be hydroxylated. Enzymes such as 4-hydroxyphenylacetate (B1229458) 3-hydroxylase have been shown to transform 4-halogenated phenols into their corresponding catechols. researchgate.net These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes, a common strategy in the aerobic degradation of aromatic compounds.

Desulfonation: The cleavage of the carbon-sulfur bond in aromatic sulfonates is another critical step. Some bacteria are capable of utilizing aromatic sulfonates as a source of sulfur for growth. d-nb.info This process, known as desulfonation, can be catalyzed by monooxygenase systems that cleave the C-S bond, releasing the sulfonate group as sulfite (B76179) or sulfate. d-nb.info The desulfonation system in some bacteria is repressed by the presence of inorganic sulfate. d-nb.info

Table 3: Key Enzymatic Reactions in the Potential Biotransformation of this compound

| Enzyme Class | Reaction Type | Substrate Moiety | Potential Products |

| Halogenase/Reductase | Reductive Dehalogenation | Brominated aromatic ring | Phenol-4-sulfonate, Bromophenol-4-sulfonate |

| Monooxygenase/Dioxygenase | Hydroxylation | Aromatic ring | Catechol or hydroquinone (B1673460) derivatives |

| Dioxygenase | Aromatic Ring Cleavage | Dihydroxylated intermediates | Aliphatic acids |

| Sulfonatase/Monooxygenase | Desulfonation | Sulfonated aromatic ring | Dibromophenol, SO₄²⁻ |

Environmental Fate, Transport, and Transformation Pathways Excluding Human Health Impacts

Degradation in Aqueous Environments

Water bodies are a primary sink for water-soluble compounds like Sodium 2,6-dibromophenol-4-sulfonate. Its persistence in these environments is determined by its susceptibility to breakdown by non-living (abiotic) and living (biotic) processes.

Abiotic degradation involves the breakdown of a chemical without the involvement of microorganisms. For this compound, the key abiotic mechanisms are hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water. The carbon-bromine (C-Br) bonds on the aromatic ring are generally resistant to hydrolysis under typical environmental conditions (pH 5-9, ambient temperatures). While the sulfonate group can be removed from an aromatic ring through hydrolytic desulfonation, this reaction typically requires harsh conditions such as high temperatures and strongly acidic solutions, which are not common in the natural environment. researchgate.netoup.com Therefore, hydrolysis is not considered a significant degradation pathway for this compound in natural aqueous systems.

Photolysis: This process is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The photolysis of brominated phenols often proceeds via the cleavage of the C-Br bond, which can initiate a series of radical reactions. nih.govncert.nic.in The rate and products of photolysis depend on the position of the bromine atoms. For instance, studies on simpler bromophenols have shown that direct photolysis can lead to the formation of other phenols and quinones. scispace.com However, for direct photolysis to occur, the compound must be able to absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). Some analyses suggest that simple bromophenols may not absorb light at these wavelengths, potentially making direct photolysis a slow process unless photosensitizing substances are present in the water. nih.gov The presence of the sulfonate group, a strong electron-withdrawing group, will influence the electronic properties of the molecule and thus its light-absorbing characteristics and susceptibility to photolytic degradation.

Table 1: Potential Photodegradation Products of Related Bromophenols

| Original Compound | Major Photoproducts |

| 4-Bromophenol (B116583) | p-Benzoquinone scispace.com |

| 3-Bromophenol | Resorcinol scispace.com |

| Bromophenols (general) | Radical species from C-Br bond cleavage ncert.nic.in |

The breakdown of this compound by microorganisms is a critical pathway determining its ultimate fate. The structure of the compound presents challenges for microbial enzymes. Aromatic sulfonic acids are generally considered xenobiotics and are often resistant to degradation. nih.govscispace.comnih.gov The presence of the sulfonate group can inhibit the activity of microbial enzymes that would typically break down the aromatic ring. nih.gov

Despite this recalcitrance, specialized microbial communities have been shown to degrade sulfonated aromatic compounds. The initial step in the aerobic biodegradation of these compounds often involves a dioxygenase enzyme that attacks the ring, leading to desulfonation and subsequent ring cleavage. ncert.nic.in For example, mixed bacterial cultures have been isolated that can degrade benzene (B151609) 1,3-disulfonate, initiating the process with a dioxygenolytic desulfonation to form catechol 4-sulfonate. ncert.nic.in Similarly, the sulfonate group of dodecyl benzene sulfonate can be biodegraded by certain microbes, provided another energy source is available. dartmouth.edu

Table 2: Examples of Microorganisms Involved in the Degradation of Related Aromatic Compounds

| Microorganism/Consortium | Compound Degraded | Degradation Pathway Noted |

| Mixed bacterial culture | Benzene 1,3-disulfonate | Dioxygenolytic desulfonation ncert.nic.in |

| Mixed culture | Dodecyl benzene sulfonate | Sulfonate group degradation dartmouth.edu |

| Pseudomonas or Rhodococcus strains | Phenol (B47542) (product of TBP debromination) | Ring cleavage endocrine.org |

| Achromobacter piechaudii Strain TBPZ | 2,4,6-Tribromophenol (B41969) | Biodegradation in soil libretexts.org |

Sorption and Desorption Dynamics in Soil and Sediment Matrices

When introduced to terrestrial or benthic environments, this compound will interact with solid phases like soil and sediment. Sorption refers to the binding of the chemical to these particles, which reduces its concentration in the surrounding water and affects its mobility and bioavailability.

For most non-polar organic chemicals, sorption in soils and sediments is primarily driven by partitioning into the soil organic matter (SOM). This relationship is quantified by the organic carbon-normalized sorption coefficient (Koc). A high Koc value indicates strong binding to organic matter and low mobility, whereas a low Koc value suggests weak binding and higher mobility.

For this compound, the presence of the highly polar and water-soluble sulfonate group is expected to dominate its sorption behavior. Ionic and highly water-soluble compounds generally have a lower affinity for organic matter compared to their non-polar counterparts. While no experimental Koc value for this compound is available, the Koc for the less polar 4-bromophenol has been estimated at 610 L/kg. nih.gov The addition of the sulfonate group would significantly increase the compound's water solubility and is expected to result in a much lower Koc value, indicating a higher potential for mobility in soil and sediment. Studies on sulfonamide antibiotics show that retention is strongly influenced by soil organic carbon content.

Table 3: Soil Sorption Coefficients (Koc) for an Analogous Compound

| Compound | Log Koc | Mobility Potential |

| 4-Bromophenol | 2.79 (Koc = 610) nih.gov | Low to Moderate |

| This compound | Expected to be < 2.79 | Moderate to High |

Note: The value for the target compound is an estimation based on chemical principles.

Influence of pH: The pH of the soil or water significantly affects the sorption of ionizable compounds. The sulfonic acid group is a strong acid, meaning it will be deprotonated (negatively charged) across the entire range of environmental pH values (typically 4-9). researchgate.net The phenolic hydroxyl group is a weak acid, and its pKa will be lowered by the presence of the electron-withdrawing bromine and sulfonate substituents, meaning it will also likely be deprotonated and carry a negative charge in most neutral to alkaline environments. Since major soil components like clay minerals and organic matter also carry a net negative surface charge, electrostatic repulsion will occur between the anionic this compound and the soil particles. This repulsion is expected to increase as the pH rises (making the soil surface more negative), thus leading to decreased sorption and increased mobility. This trend is observed for other ionizable organic compounds like pentachlorophenol.

Influence of Ionic Strength: Ionic strength refers to the concentration of dissolved salts in the water. An increase in ionic strength can enhance the sorption of charged molecules. The dissolved salt cations (e.g., Ca²⁺, Na⁺) can compress the negatively charged electrical double layer surrounding soil particles. This "shielding" effect reduces the electrostatic repulsion between the anionic compound and the particle surface, allowing for closer approach and increased sorption through other mechanisms like van der Waals forces. Studies with other charged compounds on various sorbents have demonstrated that sorption can increase with increasing ionic strength.

Transformation Products and Metabolite Identification in Environmental Samples

The transformation of this compound in the environment can lead to the formation of various byproducts. These transformation products may have different toxicological and physicochemical properties than the parent compound.

In the environment, phenol and its derivatives can be degraded through microbial action epa.gov. The degradation of phenols can sometimes be inhibited at high concentrations epa.gov. The hazardous decomposition products of a related compound, 2,6-dibromophenol (B46663), include carbon monoxide, carbon dioxide, and hydrogen bromide gas nih.gov. It is plausible that similar degradation pathways exist for this compound.

While specific metabolites of this compound have not been extensively documented in environmental samples, studies on similar compounds provide clues. For instance, the degradation of other brominated flame retardants can lead to the formation of bromophenols mdpi.com.

Table 1: Potential Transformation Processes for Brominated Phenols

| Transformation Process | Description | Potential Products |

|---|---|---|

| Microbial Degradation | Breakdown by microorganisms in soil and water. | Simpler organic acids, CO2, H2O, bromide ions. |

| Photodegradation | Breakdown by sunlight in surface waters. | Other brominated or debrominated phenolic compounds. |

| Metabolism in Organisms | Biotransformation within plants or animals. | Conjugates (e.g., glucosides, sulfates), hydroxylated or debrominated derivatives. |

Ecological Modeling of Environmental Distribution and Fate

Ecological models are valuable tools for predicting the environmental distribution and fate of chemicals like this compound. These models use the physicochemical properties of a compound to estimate its partitioning between different environmental compartments such as air, water, soil, and biota.

For sulfonated compounds, which can exist as ions, it is important that ecological models account for their specific behavior. The environmental risk assessment of ionizable organic compounds requires robust estimates of bioavailability nih.gov. Fugacity-based food web models are often used to estimate exposure for risk assessments of phenols in aquatic environments researchgate.net.

The development of ecological risk assessment models for per- and polyfluoroalkyl substances (PFAS), some of which are sulfonated, provides a framework that could be adapted for this compound nih.govdtic.mil. These models often include parameters for uptake from water and diet, as well as elimination rates, to predict concentrations in various organisms within a food web dtic.mil.

Table 2: Key Parameters in Ecological Fate and Transport Models

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound. | The sulfonate group is expected to lower the Log Kow, indicating lower lipophilicity and potentially lower bioaccumulation than non-sulfonated analogues. The pKa of 2,6-dibromophenol is 6.67, indicating it will partially exist in the anion form in the environment, which affects its partitioning nih.gov. |

| Henry's Law Constant | Indicates the tendency of a compound to partition between air and water. | Estimated to be low for 2,6-dibromophenol, suggesting that volatilization from water is not a major fate process nih.gov. |

| Soil Adsorption Coefficient (Koc) | Describes the partitioning of a chemical between soil organic carbon and water. | Anions generally have lower Koc values, suggesting higher mobility in soil nih.gov. |

| Biodegradation Rate | The rate at which the compound is broken down by microorganisms. | Phenols are generally biodegradable, but the rate can be influenced by factors like concentration and temperature epa.gov. |

Computational Chemistry and Theoretical Modeling of Sodium 2,6 Dibromophenol 4 Sulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For Sodium 2,6-dibromophenol-4-sulfonate, these calculations can elucidate the influence of its substituent groups—two bromine atoms, a hydroxyl group, and a sulfonate group—on the aromatic ring. These substituents significantly modulate the molecule's electronic properties and, consequently, its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov Studies on similar brominated phenols demonstrate that DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), can accurately predict molecular geometries and properties. nih.gov For this compound, DFT would be employed to optimize the molecular geometry and calculate key electronic descriptors.

The presence of electron-withdrawing bromine atoms and the sulfonate group, along with the electron-donating hydroxyl group, creates a complex electronic environment. DFT calculations can quantify this by determining parameters such as electrostatic potential, dipole moment, and atomic charges. Research on other halogenated phenols has shown that these computed electronic properties are crucial for understanding and predicting compound toxicity and reactivity. nih.govimist.ma

| Quadrupole Moment | Offers a more detailed picture of the charge distribution than the dipole moment. | Varies significantly with substitution pattern |

Note: The values in this table are illustrative and based on general findings for substituted phenols. Specific calculations for this compound are required for precise data.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. taylorandfrancis.com The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the phenoxide ring, particularly influenced by the electron-donating hydroxyl group. The LUMO, conversely, would be distributed across the aromatic system, influenced by the electron-withdrawing bromine and sulfonate groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. acs.org

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Indices

| Parameter | Formula | Description | Implication for Reactivity |

|---|---|---|---|

| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Energy difference indicating chemical stability. | A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. | A larger value implies greater stability. |

| Electrophilicity Index (ω) | (μ²) / (2η) | Quantifies the energy stabilization when accepting electrons. | A higher value indicates a stronger electrophile. |

Molecular Dynamics (MD) Simulations for Solvation and Conformation

While quantum calculations examine the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its behavior in a condensed phase, such as in a solvent. mdpi.com For this compound, which is a salt, MD simulations in an aqueous environment are essential to understand its solvation, the conformation of the anion, and its interaction with the sodium counter-ion and water molecules.

Simulations would model the explicit interactions between the sulfonate group (-SO₃⁻), the hydroxyl group (-OH), the bromine atoms, and the surrounding water molecules. nih.govresearchgate.net Key insights from MD include the structure of the hydration shells around the polar sulfonate and hydroxyl groups and the weaker interactions around the hydrophobic parts of the molecule. The radial distribution function (RDF) can be calculated to determine the probable distances between the sodium ion and the sulfonate oxygen atoms, revealing details about ion pairing and dissociation in solution. mdpi.com The conformation of the molecule, including the orientation of the sulfonate group relative to the phenyl ring, can also be tracked over time to understand its dynamic behavior. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structures. nih.gov These models establish a mathematical correlation between calculated molecular descriptors and an observed activity. researchgate.netnih.gov

For a compound like this compound, a QSAR model could be developed to predict its reactivity in a specific chemical process (e.g., oxidation by radicals) or its potential toxicity. acs.orgresearchgate.net The process involves calculating a wide range of descriptors for a series of related halogenated and sulfonated phenols. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges from DFT), topological, or constitutional. researchgate.netnih.gov Multiple linear regression or machine learning algorithms are then used to build a predictive model. nih.gov For instance, a QSAR study on the oxidation of organic contaminants found that the HOMO-LUMO energy gap was a significant descriptor affecting the reaction rate constant. acs.org

An example of a hypothetical QSAR equation might look like: log(Reactivity) = c₀ + c₁(E_HOMO) + c₂(Dipole Moment) + c₃*(Molecular Surface Area)

This equation allows for the rapid screening of similar compounds once the model has been validated. nih.gov

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to validate theoretical models against experimental data. mdpi.com For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra. nih.govepstem.net